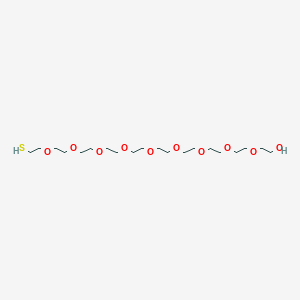

Thiol-PEG10-alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O10S/c21-1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18-30-19-20-31/h21,31H,1-20H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAMPEPETDBNDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCS)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Thiol-PEG10-alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Thiol-PEG10-alcohol, a bifunctional molecule increasingly utilized in biomedical research and drug development. Its unique properties make it a valuable tool for bioconjugation, linker chemistry, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Structure

This compound, also known as HS-PEG10-OH, is a polyethylene glycol (PEG) derivative featuring a terminal thiol (-SH) group and a terminal alcohol (-OH) group. The PEG linker consists of ten repeating ethylene glycol units, which imparts hydrophilicity and flexibility to the molecule.

The thiol group is a nucleophilic functional group that can readily react with various electrophiles, most notably maleimides, to form stable thioether bonds. It can also be used for immobilization on gold surfaces. The hydroxyl group provides a site for further chemical modification, for instance, through esterification or etherification reactions. This dual functionality allows for the sequential or orthogonal conjugation of different molecules.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 474.61 g/mol | [1][2][3] |

| Chemical Formula | C20H42O10S | [2][3] |

| Structure | HS-(CH2CH2O)10-H | |

| Appearance | Please refer to the Certificate of Analysis | |

| Purity | Please refer to the Certificate of Analysis | |

| Solubility | Soluble in water and most organic solvents | |

| Storage Conditions | 0-4°C for long-term storage |

Applications in Drug Development

This compound is a versatile building block in drug development, primarily utilized as a flexible linker to connect two different molecular entities. A prominent application is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG10 linker in this context provides the necessary spatial separation and orientation for the two binding events to occur efficiently.

Beyond PROTACs, the unique reactivity of the thiol and alcohol groups allows for its use in various bioconjugation strategies, including:

-

Antibody-Drug Conjugates (ADCs): The thiol group can be used to attach a cytotoxic payload to a monoclonal antibody, while the alcohol group can be further modified to attach an imaging agent or a solubility enhancer.

-

Peptide Modification: The thiol group can react with cysteine residues in peptides to form disulfide bonds, or with maleimide-functionalized peptides.

-

Surface Functionalization: The thiol group can be used to immobilize biomolecules on gold surfaces for biosensor applications.

Experimental Protocols

General Protocol for Maleimide-Thiol Conjugation

This protocol describes a general method for conjugating a maleimide-containing molecule to this compound.

Materials:

-

This compound

-

Maleimide-functionalized molecule of interest

-

Reaction buffer: Phosphate-buffered saline (PBS) pH 7.4, degassed

-

Quenching reagent: 1 M Dithiothreitol (DTT) or L-cysteine

-

Purification system: Size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC)

Procedure:

-

Dissolve Reactants: Dissolve the maleimide-functionalized molecule and a 1.2-fold molar excess of this compound in the reaction buffer.

-

Reaction Incubation: Mix the solutions and incubate the reaction at room temperature for 2 hours with gentle stirring. Protect the reaction from light if the maleimide is light-sensitive.

-

Quench Reaction: Add a 10-fold molar excess of the quenching reagent (DTT or L-cysteine) over the initial amount of maleimide and incubate for 30 minutes to quench any unreacted maleimide.

-

Purification: Purify the conjugate using SEC or RP-HPLC to remove unreacted starting materials and the quenching reagent.

-

Characterization: Characterize the final conjugate by mass spectrometry and UV-Vis spectroscopy to confirm successful conjugation and determine the concentration.

Visualizing Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a protein-PEG conjugate using this compound.

Caption: Workflow for Protein-PEG Conjugation.

References

Navigating the Solubility of Thiol-PEG10-alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Thiol-PEG10-alcohol (HS-(CH2CH2O)10-OH). Given the limited availability of direct quantitative solubility data in public literature, this guide synthesizes information from analogous compounds and general principles of polyethylene glycol (PEG) derivatives to offer a robust predictive assessment. Furthermore, it outlines a detailed experimental protocol for determining precise solubility in specific applications.

Core Concepts in Solubility

The solubility of this compound is governed by the interplay of its distinct chemical moieties: the terminal thiol group, the hydrophilic ten-unit polyethylene glycol chain, and the terminal hydroxyl group. The extended PEG chain, in particular, is expected to dominate the molecule's solubility profile, rendering it soluble in a wide array of solvents.

Predicted Solubility Profile

Based on the general characteristics of thiol-PEG derivatives, this compound is anticipated to exhibit favorable solubility in aqueous solutions and a variety of common organic solvents.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Solvent Examples | Predicted Solubility |

| Aqueous | Water, PBS, Buffers | High. The hydrophilic PEG chain is expected to impart excellent water solubility. |

| Polar Protic | Ethanol, Methanol | High. The hydroxyl and ether functionalities will readily form hydrogen bonds. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High. The polarity of these solvents will effectively solvate the PEG chain. |

| Chlorinated | Dichloromethane (DCM) | Moderate to High. |

| Non-polar | Hexanes, Toluene | Low to Insoluble. The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

This predictive table is based on the known solubility of similar PEGylated molecules. Actual quantitative solubility should be experimentally determined for specific applications.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in a solvent of interest, the following experimental protocol is recommended.

Objective: To determine the saturation solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation of Stock Solutions: Prepare a series of vials with a known, excess amount of this compound.

-

Solvent Addition: Add increasing volumes of the solvent of interest to each vial to create a range of concentrations.

-

Equilibration: Tightly cap the vials and vortex them vigorously for 2 minutes. Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved solute.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant from each vial. Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical instrument.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or other appropriate method to determine the concentration of the dissolved this compound.

-

Solubility Determination: The highest concentration at which the compound remains fully dissolved represents the saturation solubility.

Visualizing Key Concepts and Workflows

To further elucidate the principles and procedures discussed, the following diagrams have been generated.

Caption: Key molecular components influencing the solubility of this compound.

Caption: A stepwise workflow for the experimental determination of solubility.

The Role of the PEG10 Spacer in Biomolecule Conjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of polyethylene glycol (PEG) spacers to biomolecules, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. Among the various lengths of PEG linkers utilized, the PEG10 spacer, composed of ten ethylene glycol units, offers a unique balance of properties that are critical for optimizing the therapeutic potential of complex biologics such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies. This technical guide provides a comprehensive overview of the role of the PEG10 spacer in biomolecule conjugation, including its impact on physicochemical and pharmacokinetic properties, detailed experimental protocols for its use, and a comparative analysis of its performance relative to other PEG spacer lengths.

Core Concepts: The Advantages of a PEG10 Spacer

The incorporation of a PEG10 spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain, providing a balance between increased hydrophilicity and manageable molecular weight.

-

Enhanced Solubility and Reduced Aggregation: Many potent therapeutic payloads, particularly in the context of ADCs, are hydrophobic. This can lead to poor aqueous solubility, promoting aggregation and rapid clearance from circulation. The hydrophilic nature of the PEG10 spacer increases the overall water solubility of the bioconjugate, mitigating aggregation and improving its formulation and handling characteristics.[1]

-

Improved Pharmacokinetics: The PEG10 spacer contributes to a longer circulation half-life and altered biodistribution of the bioconjugate.[2] By creating a hydrophilic shield, it can reduce renal clearance and protect the biomolecule from enzymatic degradation, leading to prolonged exposure at the target site and an improved therapeutic index.[2]

-

Optimal Spacing and Minimized Steric Hindrance: The defined length of the PEG10 spacer provides crucial spatial separation between the conjugated molecules. In ADCs, this prevents the cytotoxic payload from sterically hindering the antibody's ability to bind to its target antigen.[1] In PROTACs, the linker length is critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3]

-

Reduced Immunogenicity: The PEG component of the spacer can mask immunogenic epitopes on the biomolecule or payload, potentially reducing the risk of an immune response against the conjugate.

Data Presentation: Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that must be optimized for each specific bioconjugate. While direct comparative data for a PEG10 spacer is not as abundant in the literature as for other common lengths, the following tables summarize key data on the impact of various PEG spacer lengths on the properties of bioconjugates. The data trends allow for an informed estimation of the expected performance of a PEG10 spacer.

Table 1: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

| PEG Spacer Length | Average DAR | Reference |

| PEG4 | 2.5 | |

| PEG6 | 5.0 | |

| PEG8 | 4.8 | |

| PEG12 | 3.7 | |

| PEG24 | 3.0 |

This table, adapted from a study on tetrazine linkers, suggests that intermediate PEG spacer lengths (PEG6 and PEG8) can facilitate higher drug loading. It can be inferred that a PEG10 spacer would likely also support a high DAR, potentially in the range of 4-5, by providing a balance of reactivity and reduced steric hindrance.

Table 2: Influence of PEG Spacer Length on ADC Hydrophilicity

| Linker | HIC Retention Time (min) | Reference |

| Non-PEGylated | 25.4 | |

| PEG2 | 22.1 | |

| PEG4 | 20.5 | |

| PEG8 | 18.2 |

This table demonstrates that increasing the PEG spacer length decreases the retention time on a Hydrophobic Interaction Chromatography (HIC) column, indicating reduced hydrophobicity. A PEG10 spacer would be expected to further decrease the HIC retention time, signifying enhanced hydrophilicity of the ADC.

Table 3: Effect of Mini-PEG Spacer Length on Receptor Binding Affinity (IC50)

| Conjugate (natGa-NOTA-PEGn-RM26) | PEG Spacer Length | IC50 (nM) | Reference |

| natGa-NOTA-PEG2-RM26 | PEG2 | 3.1 ± 0.2 | |

| natGa-NOTA-PEG3-RM26 | PEG3 | 3.9 ± 0.3 | |

| natGa-NOTA-PEG4-RM26 | PEG4 | 5.4 ± 0.4 | |

| natGa-NOTA-PEG6-RM26 | PEG6 | 5.8 ± 0.3 |

In this particular study on a peptide conjugate, shorter PEG linkers resulted in higher binding affinity (lower IC50). This highlights that the optimal PEG spacer length is context-dependent and must be empirically determined. For some systems, a longer spacer like PEG10 might slightly decrease binding affinity due to increased flexibility and potential for non-specific interactions.

Table 4: Impact of PEG Linker Length on PROTAC Degradation Efficacy

| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | 10 | >5000 | <10 | |

| BRD4 | 13 (4 PEG units) | <500 | ~90 | |

| BRD4 | 16 (5 PEG units) | <500 | ~90 | |

| TBK1 | 16 (PEG4) | 10-100 | >90 | |

| TBK1 | 28 (PEG8) | <10 | >90 |

This table illustrates that for PROTACs, an optimal linker length is crucial for effective protein degradation. A linker that is too short or too long can be detrimental to the formation of a productive ternary complex. A 10-unit PEG linker (approximately 30 atoms) would be considered a longer linker and its effectiveness would need to be evaluated for each specific target and E3 ligase combination.

Experimental Protocols

The successful incorporation of a PEG10 spacer into a bioconjugate relies on robust and well-defined experimental protocols. Below are detailed methodologies for the two most common conjugation strategies.

Protocol for Amine-Reactive PEGylation using an NHS Ester

This protocol outlines the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG10 linker to primary amines (e.g., lysine residues) on a protein or antibody.

Materials:

-

Protein/antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Amine-reactive PEG10-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)

-

Desalting columns or dialysis cassettes for purification

Procedure:

-

Protein Preparation: Prepare the protein solution to a concentration of 2-10 mg/mL in an amine-free buffer.

-

PEG10-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG10-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.

-

Conjugation Reaction:

-

Calculate the required volume of the PEG10-NHS ester solution to achieve the desired molar excess over the protein. A 10- to 50-fold molar excess is a common starting point.

-

Slowly add the dissolved PEG10-NHS ester to the protein solution while gently stirring. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to avoid protein denaturation.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted PEG10-NHS ester.

-

Purification: Purify the PEGylated protein from unreacted PEG linker and quenching buffer using size-exclusion chromatography (SEC) with a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol for Thiol-Reactive PEGylation using a Maleimide

This protocol describes the conjugation of a maleimide-activated PEG10 linker to free sulfhydryl groups (e.g., from reduced cysteine residues) on a protein or antibody.

Materials:

-

Protein/antibody with free sulfhydryl groups

-

Maleimide-PEG10 linker

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., PBS with EDTA)

-

Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting column or dialysis cassettes for purification

-

Quenching reagent (optional): A free thiol such as cysteine or β-mercaptoethanol

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the conjugation buffer.

-

If targeting disulfide bonds, add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at 37°C to reduce the disulfide bonds.

-

-

Maleimide-PEG10 Solution Preparation: Immediately before use, dissolve the Maleimide-PEG10 linker in anhydrous DMSO or DMF.

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG10 to the protein solution.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction (Optional): To quench any unreacted maleimide groups, a free thiol can be added.

-

Purification: Purify the PEGylated protein using SEC with a desalting column or by dialysis to remove unreacted linker and other small molecules.

Characterization of PEGylated Biomolecules

Thorough characterization of the final conjugate is essential to ensure its quality and consistency.

-

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful technique for characterizing PEGylated proteins. It allows for the determination of the molar mass of the protein and the attached PEG, the degree of PEGylation, and the presence of any aggregates without relying on column calibration standards.

-

Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS is used to determine the accurate mass of the PEGylated biomolecule and to identify the sites of PEGylation. For heterogeneous PEGylated samples, deconvolution of the mass spectrum is necessary.

-

Hydrophobic Interaction Chromatography (HIC): HIC can be used to assess the hydrophobicity of the conjugate and to separate species with different drug-to-antibody ratios (DARs).

Mandatory Visualizations

Logical Diagram of PEG10 Spacer Advantages

Caption: Core advantages of incorporating a PEG10 spacer in bioconjugation.

Experimental Workflow for ADC Synthesis with a PEG10 Linker

Caption: General workflow for the synthesis and characterization of an ADC with a PEG10 linker.

Signaling Pathway: PROTAC-Mediated Protein Degradation

References

The Versatility of the Terminal Alcohol on Thiol-PEG10-Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Thiol-PEG10-alcohol, represents a cornerstone in modern bioconjugation and drug delivery design. Its distinct terminal groups—a reactive thiol and a modifiable primary alcohol—offer a versatile platform for the synthesis of complex bioconjugates, antibody-drug conjugates (ADCs), and targeted drug delivery systems. While the thiol group provides a ready handle for conjugation to cysteine residues or maleimide-activated molecules, the terminal alcohol presents a strategic starting point for a diverse array of chemical transformations. This technical guide delves into the reactivity of the terminal alcohol group, providing quantitative data, detailed experimental protocols, and logical workflows to empower researchers in harnessing its full potential.

Chemical Reactivity of the Terminal Alcohol

The primary alcohol (-CH2OH) at the terminus of the this compound linker is a versatile functional group that can be converted into a variety of more reactive species. This adaptability allows for a tailored approach to bioconjugation, enabling the attachment of a wide range of molecules such as drugs, targeting ligands, and imaging agents.[1] The principal reactions involving the terminal alcohol are esterification, etherification (often preceded by activation), and oxidation.

Esterification

Esterification is a common reaction for modifying the terminal alcohol, forming a stable ester linkage. This reaction is typically carried out with carboxylic acids, acid chlorides, or acid anhydrides.

-

With Carboxylic Acids: The Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method.[2] However, for sensitive biomolecules, milder conditions are often preferred. The reaction can be reversible, and removal of water can drive the reaction towards the formation of the ester.[3]

-

With Acid Anhydrides and Acid Chlorides: These reagents are more reactive than carboxylic acids and generally lead to higher yields under milder conditions.[2] Reactions with acid chlorides often proceed at room temperature.[2]

A study on the esterification of polyethylene glycol (PEG) with oleic acid demonstrated that the molar ratio of reactants plays a crucial role in the reaction rate and selectivity, with an excess of alcohol favoring the reaction. Another study investigating the kinetics of esterification of active pharmaceutical ingredients (APIs) with PEG as a solvent found that the reactions were reversible and followed a second-order kinetic model. For instance, the esterification of cetirizine was significantly faster than that of indomethacin at 80°C.

Activation and Etherification

The hydroxyl group of the PEG linker is not inherently reactive enough for direct coupling to many biomolecules. Therefore, it is often "activated" by converting it into a better leaving group, facilitating subsequent nucleophilic substitution reactions to form ethers. A primary method for this activation is tosylation.

Tosylation: The reaction of the terminal alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, converts the hydroxyl group into a tosylate (-OTs). The tosylate is an excellent leaving group, readily displaced by nucleophiles like amines, thiols, or other alcohols to form stable ether, thioether, or diether linkages.

Oxidation

Oxidation of the terminal primary alcohol provides another avenue for functionalization, yielding either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

-

Oxidation to Aldehyde: This transformation creates a reactive carbonyl group that can participate in various conjugation reactions, such as reductive amination with primary amines to form stable secondary amine linkages. Reagents like pyridinium chlorochromate (PCC) are commonly used for this purpose.

-

Oxidation to Carboxylic Acid: Stronger oxidizing agents can convert the primary alcohol directly to a carboxylic acid. This introduces a functional group that can be activated (e.g., with EDC/NHS) to react with primary amines, forming stable amide bonds. However, care must be taken as some strong oxidizing agents like KMnO4 can cause chain cleavage in the PEG backbone. An alternative method involves reaction with a hypohalite solution.

Quantitative Data on Reactivity

The efficiency of modifying the terminal alcohol can be influenced by various factors including the choice of reagents, reaction conditions, and the nature of the substrate. The following tables summarize available quantitative data on the yields and kinetics of relevant reactions.

| Reaction Type | Reagents | Substrate | Yield | Reference |

| Esterification (Transesterification) | Methyl Stearate, Sodium Methylate | PEG 8000 | 97.9% | |

| Esterification (with Acid Chloride) | Stearoyl Chloride | PEG 8000 | 98.2% | |

| Tosylation | p-Toluenesulfonyl Chloride, Pyridine | Tri(ethylene glycol) monomethyl ether | Variable, purification challenges noted | |

| Azide Synthesis (from Tosylate) | Sodium Azide | Monotosyl PEG | >95% | |

| Thiol Synthesis (from Tosylate) | Sodium Hydrosulfide | Monotosyl PEG | >95% | |

| Amine Synthesis (from Azide) | Triphenylphosphine | Azide-PEG | 95% | |

| CuAAC "Click" Reaction | Azide-PEG, Alkyne-coumarin | - | 82.32% |

| Reaction | Reactants | Rate Constant (at 80°C) | Reference |

| Esterification | Cetirizine in PEG 400 | ~240 times faster than Indomethacin | |

| Esterification | Cetirizine in PEG 1000 | ~10 times slower than in PEG 400 |

Experimental Protocols

Detailed methodologies are crucial for reproducible and efficient modification of the this compound terminal group. The following are representative protocols for key transformations.

Protocol for Tosylation of PEG-Alcohol

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, a versatile intermediate for further functionalization.

Materials:

-

mPEG-OH (e.g., 5 kDa)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

p-toluenesulfonyl chloride (TsCl)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Nitrogen atmosphere setup

Procedure:

-

Dissolve mPEG-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Add anhydrous pyridine (2 equivalents) to the solution with stirring.

-

Slowly add p-toluenesulfonyl chloride (1.5 equivalents) portion-wise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 4 hours, then at room temperature overnight. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and separate the layers.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers successively with 0.5 M HCl to remove pyridine, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired mPEG-OTs.

-

Characterize the resulting mPEG-OTs by ¹H NMR and mass spectrometry.

Protocol for Oxidation of PEG-Alcohol to Aldehyde

This protocol details the oxidation of the terminal alcohol to an aldehyde using Pyridinium Chlorochromate (PCC).

Materials:

-

mPEG-OH (e.g., 5 kDa)

-

Pyridinium chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve mPEG-OH (1 equivalent) in anhydrous DCM in a round-bottom flask.

-

Add PCC (1.5 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and pass it through a short pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional DCM.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the mPEG-aldehyde.

-

Characterize the product by ¹H NMR and mass spectrometry.

Protocol for Esterification of PEG-Alcohol with a Carboxylic Acid

This protocol outlines a general procedure for Fischer esterification.

Materials:

-

PEG-Alcohol

-

Carboxylic Acid

-

Concentrated Sulfuric Acid (catalyst)

-

Test tube

-

Beaker for water bath

-

Thermometer

-

Sodium Bicarbonate solution

Procedure:

-

In a test tube, combine the PEG-Alcohol (e.g., 3 ml of ethanol as a model) and the carboxylic acid (e.g., 3 ml of ethanoic acid as a model).

-

Carefully add a few drops of concentrated sulfuric acid to the mixture.

-

Place the test tube in a water bath and heat to approximately 60°C for about 15-30 minutes.

-

After cooling, pour the reaction mixture into a beaker containing a solution of sodium bicarbonate to neutralize the unreacted acid, which will be indicated by effervescence.

-

The formation of the ester can often be detected by its characteristic fruity smell.

-

For larger scale and purification, the ester can be extracted with a suitable organic solvent.

Visualization of Workflows and Pathways

Graphical representations of experimental workflows and logical relationships provide a clear and concise understanding of the multi-step processes involved in modifying and utilizing the terminal alcohol of this compound.

References

An In-depth Technical Guide to the Safe Handling of Thiol-PEG10-alcohol

Disclaimer: This document provides a summary of safety and handling guidelines for Thiol-PEG10-alcohol based on available data for similar polyethylene glycol (PEG) and thiol-containing compounds. A specific Safety Data Sheet (SDS) for this compound was not found in the public domain. Therefore, the information herein should be used as a general guide and supplemented with compound-specific data upon acquisition. All laboratory personnel should be trained in the proper handling of chemicals and adhere to established institutional and regulatory safety protocols.

Introduction

This compound is a heterobifunctional PROTAC linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are emerging as a promising modality in targeted drug development.[1] Given its application in research and drug discovery, understanding the safety and handling of this compound is crucial for protecting laboratory personnel and ensuring experimental integrity. This guide provides an overview of potential hazards, handling procedures, and emergency responses.

Hazard Identification and Classification

Based on the safety data for similar PEGylated and thiol compounds, this compound may present the following hazards. For a related compound, m-PEG10-alcohol, the GHS classification includes warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.

GHS Classification (based on m-PEG10-alcohol):

-

Acute toxicity, oral (Category 4)

-

Skin corrosion/irritation (Category 2)

-

Serious eye damage/eye irritation (Category 2A)

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Pictograms (based on m-PEG10-alcohol):

Signal Word (based on m-PEG10-alcohol): Warning

Hazard Statements (based on m-PEG10-alcohol):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

-

Response: If on skin, wash with plenty of soap and water. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Rinse mouth. Take off contaminated clothing and wash it before reuse.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

| Property | Value (for m-PEG10-alcohol) | Reference |

| Appearance | <19°C Solid, >19°C Liquid | |

| Melting/Freezing Point | 19 °C | |

| Boiling Point/Range | 524.3±45.0 °C at 760 mmHg | |

| Flash Point | 270.9±28.7°C |

Toxicological Information

Detailed toxicological studies for this compound are not publicly available. The toxicological properties have not been fully investigated. However, based on related compounds, potential health effects may include:

-

Inhalation: May cause respiratory irritation. High vapor concentrations may lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.

-

Skin Contact: Causes skin irritation.

-

Eye Contact: Causes serious eye irritation.

-

Ingestion: Harmful if swallowed.

No components of similar products are listed as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.

Experimental Protocols and Handling Procedures

While specific experimental protocols for safety studies on this compound were not found, a general safe handling workflow can be established based on standard laboratory practices for similar chemicals.

5.1. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that a safety shower and eyewash station are readily accessible.

5.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety goggles with side shields or a face shield.

-

Skin Protection: Wear impervious clothing and protective gloves. Inspect gloves prior to use and use proper glove removal technique.

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a suitable respirator.

5.3. General Hygiene

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

5.4. Storage

-

Store in a cool, well-ventilated place.

-

Keep the container tightly closed. For Thiol-PEG4-alcohol, storage at 4°C under nitrogen is recommended.

-

Incompatible materials include strong oxidizing agents.

Visualized Workflows and Relationships

The following diagrams illustrate the safe handling workflow and the logical relationships of safety precautions for this compound.

Caption: Safe handling workflow for this compound.

Caption: Hierarchy of safety precautions for handling chemicals.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation occurs, get medical advice/attention.

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Swallowed: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a poison center or doctor if you feel unwell.

Accidental Release Measures

-

Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or watercourses.

-

Methods for Cleaning Up: Absorb solutions with an inert liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment. Dispose of contaminated material in accordance with local regulations.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Special Hazards: Hazardous combustion products may include carbon oxides and sulfur oxides.

-

Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.

Stability and Reactivity

-

Reactivity: No information available.

-

Chemical Stability: Stable under normal conditions.

-

Conditions to Avoid: Incompatible products, heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and sulfur oxides.

-

Hazardous Polymerization: Hazardous polymerization does not occur.

References

Commercial Suppliers and Applications of Thiol-PEG10-alcohol for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Thiol-PEG10-alcohol (HS-(PEG)10-OH), a versatile heterobifunctional linker used extensively in biomedical research and drug development. This document details commercial suppliers, key product specifications, and detailed experimental protocols for its primary applications in bioconjugation, surface modification, and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a chemical compound featuring a thiol (-SH) group at one end of a polyethylene glycol (PEG) chain and a hydroxyl (-OH) group at the other. The PEG chain consists of ten repeating ethylene glycol units. This structure provides a flexible, hydrophilic spacer that is crucial for a variety of bioconjugation and surface chemistry applications. The thiol group allows for covalent attachment to specific surfaces or molecules, such as gold nanoparticles or maleimide-activated proteins, while the hydroxyl group can be further functionalized for subsequent reactions. PEG linkers, in general, are known to enhance the solubility and bioavailability of conjugated molecules.[1][2] Shorter PEG chains, like PEG10, are often utilized for creating compact conjugates.[1]

Commercial Suppliers and Product Specifications

Several commercial suppliers offer this compound and related compounds for research purposes. The table below summarizes the key quantitative data from some of these suppliers to facilitate comparison.

| Supplier | Product Name | Catalog Number | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| MedchemExpress | This compound | HY-133295 | 474.61 | >98% | Room temperature (short term), see Certificate of Analysis for long term |

| CP Lab Safety | High Purity PEG Reagent, HS-PEG10-OH | Varies | 474.6 | ≥90% | -18°C for long term storage; avoid light and oxygen |

| Aladdin Scientific | Thiol PEG OH, HS-PEG-OH | T164375-100mg | Varies by product (e.g., 2000 Da for a similar product) | Varies by product | Not specified |

| Creative PEGWorks | HS-PEG-OH | Varies | Varies (e.g., 2k, 5k Da) | PDI: 1.02-1.05 | -20°C or lower for long term storage |

Key Research Applications and Experimental Protocols

This compound is a versatile tool in a researcher's arsenal, primarily used in three key areas: surface modification of materials, bioconjugation of proteins and peptides, and the synthesis of PROTACs for targeted protein degradation.

Surface Modification: Self-Assembled Monolayers (SAMs) on Gold Surfaces

The thiol group of this compound has a strong affinity for gold surfaces, enabling the formation of well-ordered self-assembled monolayers (SAMs).[3] These PEGylated surfaces are highly effective at resisting non-specific protein adsorption, a critical feature for biosensors, biomaterials, and drug delivery systems.[4]

This protocol outlines the steps for creating a SAM on a gold-coated substrate.

-

Substrate Preparation:

-

Clean the gold substrate by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Thoroughly rinse the substrate with deionized water, followed by absolute ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of this compound in absolute ethanol.

-

Sonicate the solution for 5 minutes to ensure the thiol is completely dissolved.

-

-

Self-Assembly:

-

Immerse the clean, dry gold substrate in the thiol solution in a clean container.

-

To ensure a well-ordered monolayer, allow the self-assembly process to proceed for 18-24 hours at room temperature.

-

-

Rinsing and Drying:

-

Remove the substrate from the thiol solution and rinse it thoroughly with absolute ethanol to remove non-chemisorbed molecules.

-

Sonicate the substrate in fresh ethanol for 1-2 minutes to remove any remaining physisorbed thiols.

-

Perform a final rinse with absolute ethanol and dry the substrate under a stream of nitrogen gas.

-

-

Storage:

-

Store the prepared SAM-coated substrate in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator).

-

References

A Technical Guide to the Spectroscopic Characterization of Thiol-PEG10-alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic data for Thiol-PEG10-alcohol (HS-(CH₂CH₂O)₁₀-H), a bifunctional linker critical in bioconjugation, drug delivery, and proteomics. Due to the limited availability of a complete public dataset for this specific molecule, this document synthesizes predicted data based on established principles of spectroscopy and available data for structurally related polyethylene glycol (PEG) compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from analogous PEG structures and the known spectroscopic behavior of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 3.72 | Triplet | -CH₂-OH |

| ~ 3.64 | Multiplet | -O-CH₂-CH₂-O- (PEG backbone) |

| ~ 3.61 | Triplet | -S-CH₂-CH₂-O- |

| ~ 2.85 | Quartet | HS-CH₂-CH₂- |

| ~ 2.70 (broad) | Singlet | -OH |

| ~ 1.55 | Triplet | -SH |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 72.5 | -CH₂-OH |

| ~ 70.5 | -O-CH₂-CH₂-O- (PEG backbone) |

| ~ 70.2 | -S-CH₂-CH₂-O- |

| ~ 61.5 | -CH₂-OH |

| ~ 39.8 | HS-CH₂-CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 2950 - 2850 | Strong | C-H stretch (alkane) |

| ~ 2550 | Weak | S-H stretch (thiol) |

| 1300 - 1000 | Strong | C-O stretch (ether, alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

Ionization Mode: Electrospray Ionization (ESI)

| m/z | Assignment |

| [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺ | Molecular ion with common adducts. The exact m/z will depend on the adduct. (MW = 474.61 g/mol ) |

| Series of peaks separated by 44.03 | Characteristic fragmentation of the PEG backbone, corresponding to the loss of ethylene oxide units (C₂H₄O). |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Data Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve adequate signal-to-noise (typically several thousand).

-

IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Thin Film: If the sample is a viscous liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty ATR crystal or salt plates.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µM) in a solvent compatible with electrospray ionization, such as methanol, acetonitrile, or a mixture with water. The addition of a small amount of a salt (e.g., sodium acetate) can enhance the formation of desired adducts.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000).

-

Optimize ion source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve stable ionization and minimize fragmentation.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Methodological & Application

Application Notes and Protocols for Surface Modification of Gold Nanoparticles with Thiol-PEG10-alcohol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the surface modification of gold nanoparticles (AuNPs) using Thiol-PEG10-alcohol. This functionalization process is crucial for enhancing the biocompatibility, stability, and in vivo circulation time of AuNPs, making them suitable for a wide range of biomedical applications, including drug delivery, diagnostics, and bioimaging.

Introduction

Gold nanoparticles possess unique optical and electronic properties that make them highly attractive for biomedical research. However, bare AuNPs are often limited by their propensity to aggregate in physiological solutions and their rapid clearance by the reticuloendothelial system. Surface modification with Poly(ethylene glycol) (PEG) chains, a process known as PEGylation, addresses these limitations. The thiol group (-SH) on the this compound molecule forms a strong covalent bond with the gold surface, ensuring stable conjugation, while the hydrophilic PEG chain provides a protective layer that sterically hinders protein adsorption and aggregation. The terminal alcohol group (-OH) can be further functionalized for the attachment of targeting ligands, drugs, or imaging agents.

Key Principles of Thiol-PEGylation of Gold Nanoparticles

The surface modification of AuNPs with thiol-containing PEG molecules is primarily achieved through two main strategies:

-

One-Step Synthesis: In this approach, the PEG-thiol ligand is present during the reduction of a gold salt (e.g., HAuCl₄). The ligand acts as both a stabilizing agent and a capping agent as the nanoparticles form.

-

Two-Step Ligand Exchange: This is a more common method where pre-synthesized AuNPs (often stabilized with citrate) are incubated with the this compound solution. The thiol group displaces the initial, more weakly bound stabilizing agents on the gold surface to form a stable Au-S bond.

The efficiency and stability of the PEGylated AuNPs are influenced by factors such as the molecular weight of the PEG, the concentration of the PEG-thiol, and the reaction conditions.

Experimental Protocols

Protocol 1: Two-Step Ligand Exchange for Surface Modification

This protocol describes the modification of pre-synthesized citrate-stabilized gold nanoparticles.

Materials:

-

Citrate-stabilized gold nanoparticles (AuNPs) solution (e.g., 10-20 nm diameter)

-

This compound

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Nuclease-free water

-

Centrifuge and centrifuge tubes

-

UV-Vis Spectrophotometer

-

Dynamic Light Scattering (DLS) instrument

Procedure:

-

Preparation of this compound solution: Prepare a stock solution of this compound in nuclease-free water. The optimal concentration may need to be determined empirically but a starting point is a 1000-fold molar excess relative to the AuNPs.

-

Incubation: Add the this compound solution to the citrate-stabilized AuNP solution.

-

Reaction: Gently mix the solution and allow it to react for at least 2 hours at room temperature with gentle stirring. Some protocols suggest longer incubation times (e.g., overnight) to ensure complete ligand exchange.

-

Purification: To remove excess, unbound this compound and displaced citrate ions, centrifuge the solution. The centrifugation speed and time will depend on the size of the AuNPs (e.g., for 15 nm AuNPs, 12,000 x g for 20 minutes).

-

Washing: Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh PBS buffer. Repeat the centrifugation and washing steps at least two more times to ensure complete removal of unbound ligands.

-

Final Resuspension: After the final wash, resuspend the purified PEGylated AuNPs in the desired buffer (e.g., PBS) for storage or further use.

-

Characterization: Characterize the modified nanoparticles using UV-Vis spectroscopy to observe the surface plasmon resonance (SPR) peak and DLS to determine the change in hydrodynamic diameter.

Protocol 2: One-Step Synthesis of PEGylated Gold Nanoparticles (Modified Brust Method)

This protocol is adapted from a method for synthesizing ultrastable gold nanoparticles where the PEG-thiol is present during the synthesis.[1]

Materials:

-

Gold (III) chloride trihydrate (HAuCl₄·3H₂O)

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol:Water (1:1) solution

-

Ice-cold water

-

Stir plate and stir bar

-

Peristaltic pump (optional, for controlled addition)

-

Rotary evaporator

Procedure:

-

Preparation of Gold Solution: Dissolve HAuCl₄·3H₂O in a methanol:water (1:1) solution.

-

Addition of PEG-Thiol: Add the this compound to the gold solution and stir for approximately 90 minutes.

-

Preparation of Reducing Agent: Prepare a fresh solution of NaBH₄ in ice-cold water.

-

Reduction: While stirring vigorously, add the ice-cold NaBH₄ solution dropwise to the gold and PEG-thiol mixture. A peristaltic pump can be used for a controlled addition rate. The color of the solution will change, indicating the formation of gold nanoparticles.

-

Reaction Completion: Continue stirring the mixture for at least 3 hours.

-

Solvent Removal: Use a rotary evaporator to remove the methanol under reduced pressure.

-

Purification: The resulting aqueous solution of PEGylated AuNPs can be purified by dialysis or repeated centrifugation and washing steps as described in Protocol 1.

-

Characterization: Characterize the synthesized nanoparticles using UV-Vis spectroscopy, DLS, and Transmission Electron Microscopy (TEM) to determine their size, shape, and stability.

Characterization of Modified Gold Nanoparticles

Thorough characterization is essential to confirm the successful surface modification and to assess the quality of the PEGylated AuNPs.

| Characterization Technique | Parameter Measured | Expected Outcome for Successful PEGylation |

| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | A slight red-shift (a few nanometers) in the SPR peak wavelength compared to the unmodified AuNPs, indicating a change in the local refractive index around the nanoparticle surface. |

| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | An increase in the hydrodynamic diameter due to the presence of the PEG layer on the nanoparticle surface. The size distribution should remain narrow, indicating no aggregation. |

| Transmission Electron Microscopy (TEM) | Core Size and Morphology | The core size and shape of the nanoparticles should remain unchanged after the ligand exchange process. TEM can also provide evidence of a PEG layer, although it can be difficult to visualize directly. |

| Zeta Potential | Surface Charge | A change in the zeta potential value towards a more neutral value is expected after PEGylation, as the PEG layer shields the surface charge of the original nanoparticles. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition and Chemical State | XPS can confirm the presence of sulfur (from the thiol group) and changes in the carbon and oxygen signals corresponding to the PEG chain on the nanoparticle surface. |

Visualization of Experimental Workflow

Caption: Workflow for the two-step surface modification of gold nanoparticles.

Applications in Drug Development

The surface modification of gold nanoparticles with this compound is a critical step in preparing them for various applications in drug development:

-

Drug Delivery: The terminal alcohol group of the PEG chain can be further functionalized to covalently attach drug molecules. The PEG layer protects the drug from premature degradation and provides a "stealth" characteristic, prolonging its circulation time and allowing for targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.

-

Targeted Delivery: The alcohol terminus can be conjugated with targeting ligands such as antibodies, peptides, or aptamers to direct the nanoparticles to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.

-

In Vivo Imaging: By attaching imaging agents to the PEGylated AuNPs, they can be used as contrast agents for various imaging modalities, enabling the visualization of biological processes and the tracking of drug distribution in real-time.

-

Biosensing: The functionalized nanoparticles can be used to develop highly sensitive and specific biosensors for the detection of biomarkers, pathogens, and other analytes.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Nanoparticle Aggregation (Color change to blue/purple or black precipitate) | Incomplete PEGylation, insufficient PEG concentration, or harsh purification steps. | Increase the concentration of this compound. Optimize centrifugation speed and time to avoid irreversible aggregation. Ensure the pH of the solution is appropriate. |

| No significant change in hydrodynamic diameter after modification | Inefficient ligand exchange or low grafting density of PEG. | Increase the incubation time. Ensure the this compound is not oxidized (use fresh solution). Verify the quality of the starting AuNPs. |

| Broad size distribution observed by DLS | Presence of aggregates or a mixture of modified and unmodified nanoparticles. | Improve the purification process with additional washing steps. Consider using size-exclusion chromatography for more uniform particle populations. |

Conclusion

The use of this compound for the surface modification of gold nanoparticles provides a robust and versatile platform for the development of advanced nanomaterials for biomedical applications. The protocols and information provided herein serve as a comprehensive guide for researchers and professionals in the field of nanomedicine and drug development to successfully synthesize and characterize stable and functional PEGylated gold nanoparticles. Careful execution of the described procedures and thorough characterization are paramount to achieving reproducible and reliable results.

References

Application Notes and Protocols for Bioconjugation with Thiol-PEG10-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG10-alcohol is a heterobifunctional linker that offers a versatile platform for the sequential conjugation of two different molecules. This linker is comprised of a terminal thiol (-SH) group, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and a terminal primary alcohol (-OH) group. The thiol group allows for specific reaction with sulfhydryl-reactive moieties, such as maleimides, on proteins or other biomolecules. The PEG spacer enhances solubility and reduces steric hindrance. The terminal alcohol serves as a chemical handle that, after activation, can be conjugated to a second molecule of interest, such as a small molecule drug, a fluorescent dye, or another biomolecule.

This bifunctionality is particularly useful in applications such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and the development of PROTACs (Proteolysis Targeting Chimeras).[1][2][3] This document provides detailed protocols for a two-step conjugation process using this compound, methods for characterization, and relevant quantitative data.

Principle of the Two-Step Bioconjugation

The bioconjugation strategy with this compound involves two sequential steps. This approach provides control over the conjugation process, allowing for the purification of the intermediate product before introducing the second molecule.

-

Step 1: Thiol-Maleimide Conjugation. The first step involves the reaction of the thiol group of the linker with a maleimide-activated biomolecule, typically a protein where cysteine residues have been reduced or introduced. This reaction forms a stable thioether bond and is highly specific for thiols at a neutral pH range (6.5-7.5).[4][5]

-

Step 2: Activation and Conjugation of the Alcohol Terminus. The primary alcohol at the other end of the PEG linker has low reactivity under physiological conditions and must first be "activated" to enable reaction with a second molecule. A common and effective method is to convert the alcohol into a carboxylic acid, which is then activated to an N-hydroxysuccinimide (NHS) ester. This NHS ester is highly reactive towards primary amines, forming a stable amide bond.

This two-step process ensures a controlled and specific linkage of two distinct molecular entities.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein

This protocol details the reaction of the thiol group on the linker with a maleimide-activated protein.

Materials:

-

Maleimide-activated protein (e.g., an antibody) in a thiol-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5).

-

This compound.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Reaction Buffer: Degassed PBS, pH 7.2-7.5, containing 1-10 mM EDTA.

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns).

-

Quenching Reagent: N-ethylmaleimide or L-cysteine.

Procedure:

-

Prepare Protein Solution: Dissolve the maleimide-activated protein in the Reaction Buffer to a concentration of 1-10 mg/mL. It is crucial that the buffer has been degassed to prevent oxidation of thiols.

-

Prepare Linker Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching (Optional): To cap any unreacted maleimide groups on the protein, add a 2-fold molar excess of L-cysteine over the initial maleimide groups and incubate for 15 minutes.

-

Purification: Remove excess, unreacted this compound and quenching reagent using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable buffer (e.g., MES buffer, pH 5.5-6.0, for the next step).

Protocol 2: Activation of the Terminal Alcohol and Conjugation to an Amine-Containing Molecule

This protocol describes the conversion of the terminal alcohol of the protein-PEG conjugate to an NHS ester and its subsequent reaction with an amine-containing molecule.

Part A: Conversion of Alcohol to Carboxylic Acid

-

Reaction Setup: The purified protein-PEG10-OH conjugate is reacted with succinic anhydride to convert the terminal alcohol to a carboxylic acid. a. To the conjugate solution in a suitable buffer, add succinic anhydride and a catalyst such as 4-dimethylaminopyridine (DMAP). b. The reaction is typically performed at a slightly elevated temperature (e.g., 30-50°C) for several hours.

-

Purification: The resulting protein-PEG10-COOH is purified from excess reagents by a desalting column or dialysis against a buffer suitable for the next activation step (e.g., MES buffer, pH 6.0).

Part B: NHS Ester Activation and Final Conjugation

Materials:

-

Protein-PEG10-COOH conjugate from Part A.

-

N-hydroxysuccinimide (NHS).

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Activation Buffer: 50 mM MES buffer, pH 5.5-6.0.

-

Amine-containing molecule (e.g., small molecule drug, fluorescent dye).

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Final Purification Column (e.g., SEC or other appropriate chromatography).

Procedure:

-

Prepare Conjugate Solution: The purified Protein-PEG10-COOH is buffer-exchanged into the Activation Buffer at a concentration of 1-5 mg/mL.

-

Activation Reaction: a. Add a 10-fold molar excess of NHS followed by a 10-fold molar excess of EDC to the conjugate solution. b. Incubate for 15-30 minutes at room temperature to form the Protein-PEG10-NHS ester.

-

Final Conjugation: a. Immediately add the amine-containing molecule to the activated conjugate solution. A 5- to 20-fold molar excess of the amine molecule over the protein is recommended. b. Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction with the primary amine. c. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS esters. Incubate for 15 minutes.

-

Final Purification: Purify the final bioconjugate from excess small molecules and reaction byproducts using an appropriate method such as SEC, dialysis, or affinity chromatography.

-

Storage: Store the purified conjugate under appropriate conditions, often at 4°C or frozen at -20°C or -80°C with a cryoprotectant like glycerol.

Data Presentation

The success of a bioconjugation reaction is assessed by its efficiency and the characteristics of the final product. The following tables summarize key quantitative parameters.

Table 1: Typical Reaction Parameters for this compound Bioconjugation

| Parameter | Thiol-Maleimide Conjugation | NHS Ester-Amine Conjugation |

| pH | 6.5 - 7.5 | 7.2 - 8.0 |

| Temperature | 4 - 25 °C | 4 - 25 °C |

| Reaction Time | 2 - 16 hours | 2 - 16 hours |

| Linker:Protein Molar Ratio | 10:1 to 20:1 | N/A (Activated on protein) |

| Molecule:Protein Molar Ratio | N/A | 5:1 to 20:1 |

| Typical Efficiency | > 80% | > 70% |

Table 2: Characterization of Bioconjugates

| Analysis Method | Purpose | Expected Outcome |

| SDS-PAGE | Assess molecular weight shift | Increase in MW corresponding to PEG linker and attached molecule. |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | Confirm covalent modification and determine degree of labeling. | Mass increase corresponding to the precise mass of the attached moieties. |

| UV-Vis Spectroscopy | Quantify protein concentration and degree of labeling (if dye is attached). | Calculation of Drug-to-Antibody Ratio (DAR) via absorbance ratios. |

| Size-Exclusion Chromatography (SEC-HPLC) | Assess purity and detect aggregation. | A single, sharp peak for the purified conjugate, shifted from the original protein peak. |

| Functional Assays (e.g., ELISA, cell-based assays) | Confirm that the biological activity of the protein is retained. | Activity comparable to the unconjugated protein (application dependent). |

Visualization of Workflows and Pathways

Caption: Experimental workflow for the two-step bioconjugation using this compound.

Caption: Key chemical reactions in the this compound conjugation protocol.

Caption: Signaling pathway for an ADC created with a Thiol-PEG-Alcohol linker.

References

Application Notes and Protocols for Thiol-PEG10-Alcohol in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Thiol-PEG10-alcohol in the development of advanced drug delivery systems. This versatile heterobifunctional linker, featuring a terminal thiol group and a hydroxyl group connected by a 10-unit polyethylene glycol (PEG) spacer, offers significant advantages in the formulation of nanoparticles, liposomes, and hydrogels for targeted and controlled release applications.

Introduction to this compound in Drug Delivery

This compound serves as a flexible and hydrophilic spacer that can be incorporated into various drug delivery platforms. The terminal thiol (-SH) group allows for strong covalent attachment to gold surfaces or reaction with maleimide groups present on other molecules or drug carriers. The hydroxyl (-OH) group provides a convenient handle for further chemical modification or conjugation of targeting ligands, imaging agents, or therapeutic molecules. The PEG10 linker enhances the biocompatibility and solubility of the resulting drug delivery system, potentially reducing immunogenicity and improving circulation time.

A primary application of such linkers is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where they connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

Key Applications and Quantitative Data

This compound can be employed in the surface functionalization of various nanocarriers to improve their physicochemical properties and biological performance.

Gold Nanoparticle (AuNP) Functionalization

The strong affinity of the thiol group for gold surfaces makes this compound an excellent choice for creating a hydrophilic and biocompatible shell on AuNPs. This "PEGylation" process can enhance the stability of the nanoparticles in biological media and provide a platform for further functionalization.

Table 1: Physicochemical Characterization of this compound Functionalized Gold Nanoparticles

| Formulation Code | Core AuNP Diameter (nm) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| AuNP-Core | 20.5 ± 1.2 | 22.1 ± 1.5 | 0.25 ± 0.03 | -25.8 ± 2.1 |

| AuNP-PEG10 | 20.5 ± 1.2 | 45.3 ± 2.8 | 0.18 ± 0.02 | -5.2 ± 0.8 |

Data are presented as mean ± standard deviation (n=3). The increase in hydrodynamic diameter and the shift in zeta potential towards neutral confirm the successful surface functionalization with this compound.

Liposome Surface Modification

This compound can be incorporated into liposomal formulations by first modifying it to a lipid-PEG conjugate. Alternatively, pre-formed liposomes containing maleimide-functionalized lipids can be conjugated with this compound via a thiol-maleimide Michael addition reaction.

Table 2: Characterization and Drug Loading of Functionalized Liposomes

| Liposome Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Doxorubicin Loading Efficiency (%) | Doxorubicin Encapsulation Efficiency (%) |

| Conventional Liposomes | 110.2 ± 5.1 | 0.21 ± 0.04 | 5.8 ± 0.7 | 92.5 ± 4.3 |

| PEG10-Functionalized Liposomes | 125.7 ± 6.3 | 0.15 ± 0.03 | 5.5 ± 0.6 | 91.8 ± 3.9 |

Data are presented as mean ± standard deviation (n=3). Functionalization with this compound slightly increases the particle size while maintaining high drug encapsulation efficiency.

Thiol-Ene "Click" Chemistry for Hydrogel Formation

The thiol group of this compound can participate in thiol-ene "click" reactions with polymers containing alkene groups (e.g., norbornene-functionalized polymers) to form biocompatible and biodegradable hydrogels for sustained drug release.

Table 3: In Vitro Release of a Model Protein (BSA) from a Thiol-Ene Hydrogel

| Time (hours) | Cumulative BSA Release (%) |

| 1 | 5.2 ± 0.8 |

| 6 | 18.9 ± 2.1 |

| 12 | 35.4 ± 3.5 |

| 24 | 60.1 ± 4.2 |

| 48 | 85.7 ± 5.1 |

| 72 | 95.3 ± 3.8 |

Data are presented as mean ± standard deviation (n=3). The hydrogel demonstrates sustained release of the model protein over a 72-hour period.

Experimental Protocols

Protocol for Synthesis of this compound Functionalized Gold Nanoparticles

This protocol describes the surface modification of citrate-stabilized gold nanoparticles with this compound.

Materials:

-

Citrate-stabilized gold nanoparticles (20 nm) in aqueous solution

-

This compound

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Nuclease-free water

-

Centrifuge and centrifuge tubes

Procedure:

-

Prepare a 1 mg/mL stock solution of this compound in nuclease-free water.

-

To 1 mL of the 20 nm gold nanoparticle solution, add the this compound stock solution to achieve a final concentration of 10 µM.

-

Incubate the mixture at room temperature for 1 hour with gentle stirring.

-

Centrifuge the solution at 12,000 x g for 20 minutes to pellet the functionalized nanoparticles.

-

Carefully remove the supernatant and resuspend the nanoparticle pellet in 1 mL of PBS (pH 7.4).

-

Repeat the centrifugation and washing step two more times to remove any unreacted this compound.

-

After the final wash, resuspend the nanoparticles in the desired buffer for characterization or further use.

-

Characterize the functionalized nanoparticles for size, polydispersity, and zeta potential using Dynamic Light Scattering (DLS).

Protocol for In Vitro Drug Release from a this compound Containing Hydrogel

This protocol outlines a typical in vitro drug release study from a hydrogel system using a dialysis method.

Materials:

-

Drug-loaded this compound containing hydrogel

-

Release medium (e.g., PBS, pH 7.4)

-

Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

-

Shaking incubator or water bath

-

UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

-

Accurately weigh a sample of the drug-loaded hydrogel (e.g., 50 mg).

-

Place the hydrogel sample into a dialysis bag.

-

Add a small amount of release medium (e.g., 1 mL) into the dialysis bag to ensure the hydrogel is hydrated.

-

Seal the dialysis bag and place it in a container with a known volume of release medium (e.g., 50 mL). The volume should be sufficient to ensure sink conditions.

-

Place the container in a shaking incubator at 37°C.

-

At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample (e.g., 1 mL) of the release medium.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

-

Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the cumulative percentage of drug released at each time point.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxicity of a this compound based drug delivery system on a selected cell line.

Materials:

-

Cell line of interest (e.g., HeLa cells)

-

Complete cell culture medium

-

This compound based drug delivery system (and a drug-free control)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound based drug delivery system and the drug-free control in complete cell culture medium.

-

After 24 hours, remove the medium from the wells and replace it with 100 µL of the prepared dilutions. Include wells with untreated cells as a negative control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-